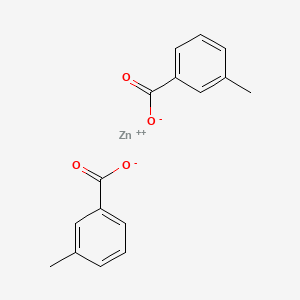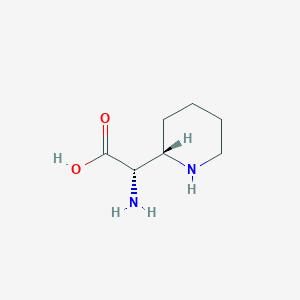
2-Piperidineaceticacid,alpha-amino-,(alphaS,2S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidineaceticacid,alpha-amino-,(alphaS,2S)-(9CI) is a chiral amino acid derivative with a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidineaceticacid,alpha-amino-,(alphaS,2S)-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from piperidine or its derivatives.
Introduction of the Acetic Acid Group: The acetic acid group is introduced through a series of reactions, such as alkylation or acylation.
Amino Group Addition: The amino group is added using methods like reductive amination or nucleophilic substitution.
Chirality Induction: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the desired (alphaS,2S) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
2-Piperidineaceticacid,alpha-amino-,(alphaS,2S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Piperidineaceticacid,alpha-amino-,(alphaS,2S)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Piperidineaceticacid,alpha-amino-,(alphaS,2S)-(9CI) involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: The compound may affect metabolic pathways, signal transduction, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Piperidineaceticacid,alpha-amino-,(alphaR,2R)-(9CI): The enantiomer with different stereochemistry.
2-Pyrrolidineaceticacid,alpha-amino-: A similar compound with a pyrrolidine ring instead of a piperidine ring.
2-Piperidinepropanoicacid,alpha-amino-: A compound with a propanoic acid group instead of an acetic acid group.
Uniqueness
2-Piperidineaceticacid,alpha-amino-,(alphaS,2S)-(9CI) is unique due to its specific stereochemistry and the presence of both a piperidine ring and an acetic acid group. This combination of features makes it particularly valuable in the synthesis of chiral molecules and in applications requiring specific stereochemical configurations.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-[(2S)-piperidin-2-yl]acetic acid |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(10)11)5-3-1-2-4-9-5/h5-6,9H,1-4,8H2,(H,10,11)/t5-,6-/m0/s1 |
InChI Key |
ORPZZYZKWRXDCT-WDSKDSINSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCNC(C1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
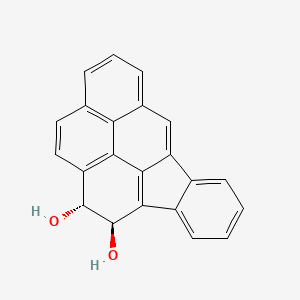
![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
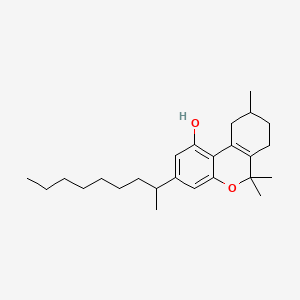
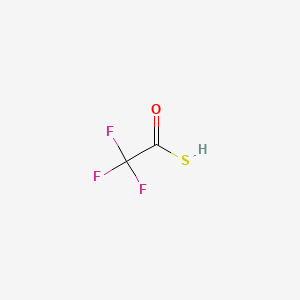
![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
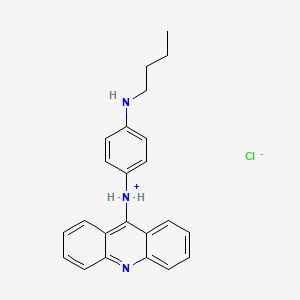
![12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid](/img/structure/B13785397.png)


![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)](/img/structure/B13785425.png)
